molecular formula C19H24N4O3S B2563356 2-[2-[(2-anilino-2-oxoethyl)thio]-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-cyclopentylacetamide CAS No. 923244-25-1

2-[2-[(2-anilino-2-oxoethyl)thio]-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-cyclopentylacetamide

Cat. No.: B2563356
CAS No.: 923244-25-1
M. Wt: 388.49
InChI Key: HIPXOVXEQSEQQK-UHFFFAOYSA-N
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Description

2-[2-[(2-anilino-2-oxoethyl)thio]-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-cyclopentylacetamide is a useful research compound. Its molecular formula is C19H24N4O3S and its molecular weight is 388.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Research on related compounds such as imidazolines and benzimidazoles highlights advanced synthetic routes and characterizations, suggesting potential methodologies for synthesizing and analyzing derivatives of the target compound. For instance, studies on the synthesis of enantiopure imidazolines and benzimidazole-thiazole derivatives as anticancer agents underline the importance of specific synthetic pathways that could be adapted for synthesizing the compound , providing a foundation for exploring its properties and potential applications (Boland et al., 2002); (Nofal et al., 2014).

Antimicrobial and Anticancer Potential

Compounds featuring imidazole, benzimidazole, and thiazole cores have been explored for their antimicrobial and anticancer properties. For example, novel benzimidazole-thiazole derivatives have shown promising anticancer activity, suggesting that the target compound, with its related structural framework, might also exhibit similar biological activities (Nofal et al., 2014). Additionally, derivatives of imidazole have been evaluated for their antimicrobial effectiveness, providing a rationale for investigating the antimicrobial potential of the compound (Salman et al., 2015).

Heterocyclic Chemistry and Drug Design

The incorporation of imidazole and thiazole units into heterocyclic compounds is a common strategy in drug design, offering insights into how the target compound could be leveraged in developing novel therapeutics. Studies on the synthesis and biological evaluation of heterocycles incorporating thiadiazole moieties against various biological targets underscore the significance of these cores in medicinal chemistry, hinting at the potential applications of the target compound in drug discovery efforts (Fadda et al., 2017).

Properties

IUPAC Name

2-[2-(2-anilino-2-oxoethyl)sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3S/c24-12-16-10-20-19(23(16)11-17(25)21-14-8-4-5-9-14)27-13-18(26)22-15-6-2-1-3-7-15/h1-3,6-7,10,14,24H,4-5,8-9,11-13H2,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIPXOVXEQSEQQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CN2C(=CN=C2SCC(=O)NC3=CC=CC=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.